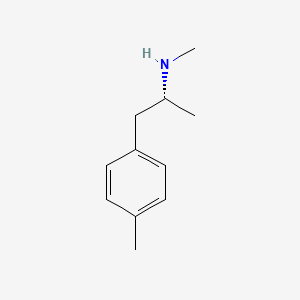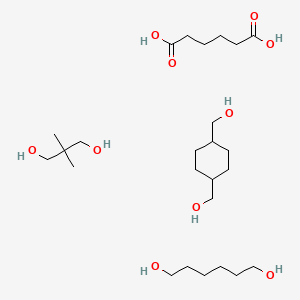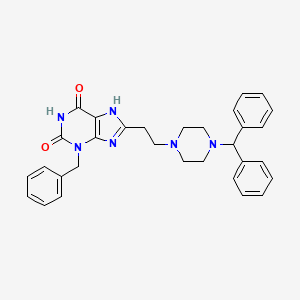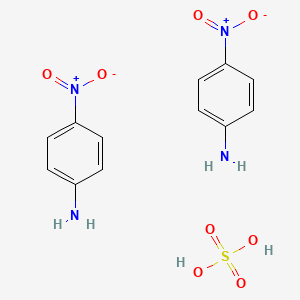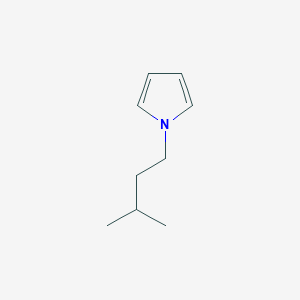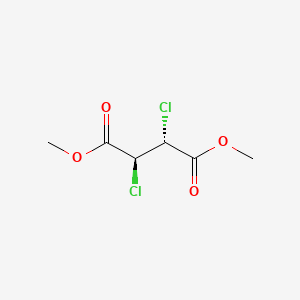
Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel-, is a stereoisomeric compound with significant relevance in organic chemistry. This compound is characterized by the presence of two chlorine atoms and two ester groups attached to a butanedioic acid backbone. The stereochemistry of the compound is defined by the (2R,3S)-rel- configuration, indicating the specific spatial arrangement of the substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel- typically involves the esterification of 2,3-dichlorobutanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2,3-Dichlorobutanedioic acid+2CH3OHH2SO4Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester+2H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The product is then separated and purified using distillation or crystallization techniques.
化学反応の分析
Types of Reactions
Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: 2,3-dichlorobutanedioic acid.
Reduction: 2,3-dichlorobutanediol.
Substitution: 2,3-dihydroxybutanedioic acid or 2,3-diaminobutanedioic acid.
科学的研究の応用
Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel- has several applications in scientific research:
Chemistry: Used as a reagent in stereoselective synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism by which Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel- exerts its effects involves interactions with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical pathways. The chlorine atoms may also play a role in the compound’s reactivity and interactions with enzymes.
類似化合物との比較
Similar Compounds
Butanedioic acid, 2,3-dichloro-, 1,4-diethyl ester: Similar structure but with ethyl ester groups instead of methyl.
Butanedioic acid, 2,3-dibromo-, 1,4-dimethyl ester: Similar structure but with bromine atoms instead of chlorine.
Butanedioic acid, 2,3-dichloro-, 1,4-dipropyl ester: Similar structure but with propyl ester groups instead of methyl.
Uniqueness
Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel- is unique due to its specific stereochemistry and the presence of both chlorine atoms and ester groups. This combination of features makes it a valuable compound for studying stereoselective reactions and for use in various applications in chemistry and industry.
特性
CAS番号 |
1114-22-3 |
|---|---|
分子式 |
C6H8Cl2O4 |
分子量 |
215.03 g/mol |
IUPAC名 |
dimethyl (2S,3R)-2,3-dichlorobutanedioate |
InChI |
InChI=1S/C6H8Cl2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3/t3-,4+ |
InChIキー |
JBNBHRIGUASWJK-ZXZARUISSA-N |
異性体SMILES |
COC(=O)[C@@H]([C@@H](C(=O)OC)Cl)Cl |
正規SMILES |
COC(=O)C(C(C(=O)OC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2-aminophenyl)-7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B15184056.png)
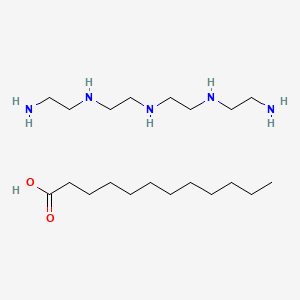

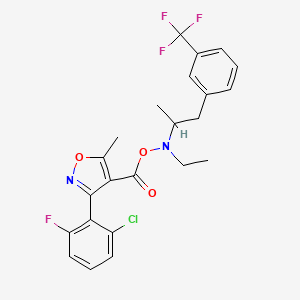
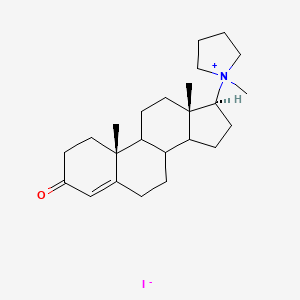
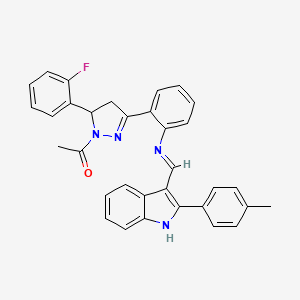
![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[bis(2-hydroxyethyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B15184088.png)
